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molecular formula C3F5I B1305588 3-Iodopentafluoropropene-1 CAS No. 431-65-2

3-Iodopentafluoropropene-1

Cat. No. B1305588
M. Wt: 257.93 g/mol
InChI Key: HXUXNHPLNYUXPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05463005

Procedure details

Perfluoroallyl iodide (CF2CFCF2I) was prepared by transferring 8.5 g of dry potassium iodide, 20 ml of tetraglyme and 42.5 millimoles of perfluoroallyl fluorosulfate by vacuum line to a 100-ml flask. The mixture was warmed to 20° C. and stirred for 12 hours in a dark room. The mixture was then fractionated through -100° C. and -196° C. traps, with the product being collected in the -100° C. trap.
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
42.5 mmol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[I-:1].[K+].S(F)(O[C:7]([F:14])([F:13])[C:8]([F:12])=[C:9]([F:11])[F:10])(=O)=O>COCCOCCOCCOCCOC>[F:13][C:7]([I:1])([F:14])[C:8]([F:12])=[C:9]([F:11])[F:10] |f:0.1|

Inputs

Step One
Name
Quantity
8.5 g
Type
reactant
Smiles
[I-].[K+]
Step Two
Name
Quantity
42.5 mmol
Type
reactant
Smiles
S(=O)(=O)(OC(C(=C(F)F)F)(F)F)F
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
COCCOCCOCCOCCOC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
stirred for 12 hours in a dark room
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was then fractionated through -100° C. and -196° C.
CUSTOM
Type
CUSTOM
Details
with the product being collected in the -100° C. trap

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
FC(C(=C(F)F)F)(F)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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